Technical Guide: Binding Affinity of 8-Methyl-1H,4H,5H-Pyrazolo[4,3-c]quinolin-4-one at GABA Receptors
Technical Guide: Binding Affinity of 8-Methyl-1H,4H,5H-Pyrazolo[4,3-c]quinolin-4-one at GABA Receptors
The following is an in-depth technical guide regarding the binding affinity and pharmacological profile of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one at GABA receptors.
Executive Summary
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one represents a specific structural isomer within the pyrazoloquinoline class of ligands. While the pyrazolo[4,3-c]quinolin-3-one scaffold (exemplified by CGS-8216 and CGS-9896) is historically recognized for high-affinity (nanomolar) binding to the benzodiazepine site (BzR) of the GABA
Current pharmacological data indicates that the 4-one derivatives function as low-affinity ligands (micromolar range) at the GABA
Chemical Profile & Structural Logic
Nomenclature and Structure
The compound is a tricyclic heteroaromatic system. The critical structural feature is the position of the carbonyl group at C-4, distinguishing it from the C-3 carbonyl series (CGS ligands).
| Property | Specification |
| IUPAC Name | 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one |
| Molecular Formula | C |
| Molecular Weight | 199.21 g/mol |
| Core Scaffold | Pyrazolo[4,3-c]quinoline |
| Key Substituent | Methyl group at position 8 (quinoline ring) |
| Isomer Class | 4-one (vs. the canonical 3-one) |
Synthesis Pathway (Gould-Jacobs Modification)
The synthesis of the 8-methyl-4-one core typically proceeds via a modified Gould-Jacobs reaction starting from o-toluidine (2-methylaniline). The use of o-toluidine places the methyl group at the 8-position of the final quinoline ring.
Figure 1: Synthetic route to the 8-methyl-pyrazolo[4,3-c]quinolin-4-one scaffold.
Pharmacodynamics: Binding Affinity at GABA Receptors
The Binding Pocket (Benzodiazepine Site)
The GABA
-
Proton Acceptor (A): Usually a carbonyl or equivalent.
-
Proton Donor (D): Often an NH group.
-
Lipophilic Regions (L1, L2): Aromatic rings interacting with residues like His101, Tyr159, and Tyr209.
The "Carbonyl Shift" Effect (3-one vs. 4-one)
The shift of the carbonyl from position 3 to position 4 drastically alters the hydrogen-bonding network within the binding pocket.
-
3-one Series (High Affinity): In CGS-8216, the C-3 carbonyl aligns perfectly with the receptor's proton donor residues, and the N-2 nitrogen acts as a proton acceptor. This results in
values in the 0.1 – 1.0 nM range. -
4-one Series (Low Affinity): In the 8-methyl-4-one isomer, the carbonyl at C-4 is sterically and electronically displaced.
-
Data Point: Analogous 4-one derivatives (e.g., 3,5-dimethyl-1-phenyl-pyrazolo[4,3-c]quinolin-4-one) exhibit
values of approximately 3.4 µM (Daidone et al., 2014). -
Affinity Drop: This represents a >1000-fold reduction in affinity compared to the 3-one isomers.
-
Quantitative Binding Data Comparison
| Compound Class | Carbonyl Position | Substituent | GABA | Intrinsic Activity |
| CGS-8216 | 3-one | 2-Phenyl | 0.04 nM | Antagonist |
| CGS-9896 | 3-one | 2-(4-Cl-Ph) | 0.60 nM | Partial Agonist |
| Target Compound | 4-one | 8-Methyl | ~3.0 – 10.0 µM * | Weak Antagonist |
*Estimated based on SAR of the 4-one scaffold (Daidone et al., 2014; Cecchi et al., 1985).
Mechanism of Action
Despite lower affinity, the 8-methyl-4-one scaffold retains specific binding capability. The 8-methyl group enhances lipophilicity, potentially increasing residence time within the lipophilic pocket L2, partially compensating for the suboptimal hydrogen bonding of the 4-carbonyl.
Figure 2: Mechanistic breakdown of the ligand-receptor interaction.
Experimental Protocols
To verify the binding affinity of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one, a competitive radioligand binding assay is the gold standard.
Radioligand Binding Assay (Standard Operating Procedure)
Objective: Determine the
Materials:
-
Tissue: Rat cerebral cortex homogenate (rich in
subunits). -
Radioligand:
-Flunitrazepam (Specific Activity ~80 Ci/mmol). -
Non-specific Ligand: Diazepam (10 µM final concentration).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize tissue in Tris-HCl. Centrifuge at 20,000 x g for 20 mins. Wash pellet twice to remove endogenous GABA. Resuspend.
-
Incubation:
-
Tube A (Total Binding): Membrane +
-Flunitrazepam (1 nM) + Buffer. -
Tube B (Non-specific): Membrane +
-Flunitrazepam + Diazepam (10 µM). -
Tube C (Test): Membrane +
-Flunitrazepam + 8-Methyl-4-one (Concentration range: M to M).
-
-
Equilibrium: Incubate at 4°C for 60 minutes.
-
Filtration: Rapid vacuum filtration through GF/B glass fiber filters.
-
Counting: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
Implications for Drug Development
While the 8-methyl-4-one derivative shows lower affinity for GABA
-
Selectivity Probe: Its reduced affinity allows it to be used as a low-affinity control in screening assays.
-
Scaffold Hopping: The 4-one core has recently been identified as a selective antagonist for Adenosine A3 receptors (Maggio et al.), suggesting this scaffold is a privileged structure for GPCR vs. Ion Channel selectivity switching.
-
Safety Profile: The lower affinity reduces the risk of potent sedative side effects (ataxia) common with high-affinity 3-ones, making it a candidate for subtle modulation or as a precursor for more complex allosteric modulators.
References
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Daidone, G., Maggio, B., Raffa, D., et al. (2014). Unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one by non-classical Pschorr reaction, endowed with binding affinity for the central benzodiazepine receptor. ARKIVOC , 2014(4), 80-90. Link
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Cecchi, L., Melani, F., Palazzino, G., et al. (1985). Synthesis and binding studies of 1-arylpyrazolo[4,5-c]- and 2-arylpyrazolo[4,3-c]quinolin-4-ones. Il Farmaco , 40(7), 509-516. Link
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Savini, L., Massarelli, P., Nencini, C., et al. (2001). High affinity central benzodiazepine receptor ligands: quantitative structure-activity relationships and comparative molecular field analysis of pyrazolo[4,3-c]quinolin-3-ones. Bioorganic & Medicinal Chemistry , 9(2), 431-444. Link
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Maggio, B., Daidone, G., Raffa, D., et al. (2001).[2] Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands. European Journal of Medicinal Chemistry , 36(9), 737-742.[2] Link
